5-Amino-6-bromopyridine-2-carbonitrile

Catalog No.
S791651
CAS No.
849353-22-6
M.F
C6H4BrN3
M. Wt
198.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-6-bromopyridine-2-carbonitrile

CAS Number

849353-22-6

Product Name

5-Amino-6-bromopyridine-2-carbonitrile

IUPAC Name

5-amino-6-bromopyridine-2-carbonitrile

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

InChI

InChI=1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2

InChI Key

JSBOFKIYFOMPIY-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1C#N)Br)N

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)N

The exact mass of the compound 5-Amino-6-bromopyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-6-bromopyridine-2-carbonitrile (CAS 849353-22-6) is a highly functionalized, trisubstituted pyridine building block characterized by orthogonal reactive sites at the C2, C5, and C6 positions[1]. For procurement and process chemistry, its primary value lies in the differential reactivity between the C6-bromide—which is strongly activated for palladium-catalyzed cross-couplings by the adjacent ring nitrogen and the C2-cyano group—and the C5-primary amine, which remains unreactive toward oxidative addition but is available for subsequent diazotization or Buchwald-Hartwig amination [2]. The C2-carbonitrile acts as a versatile handle for downstream conversion to amides, amines, or tetrazoles. This scaffold is heavily utilized in the medicinal chemistry of phosphodiesterase and kinase inhibitors, where sequential, regiocontrolled functionalization is required to build complex diarylpyridine architectures[1].

Substituting 5-amino-6-bromopyridine-2-carbonitrile with its unhalogenated analog (5-amino-2-pyridinecarbonitrile) or a non-aminated counterpart (6-bromo-2-pyridinecarbonitrile) introduces severe process inefficiencies [1]. Using the unhalogenated baseline requires a late-stage, regioselective electrophilic bromination that often yields difficult-to-separate mixtures of C4 and C6 isomers, severely compromising batch reproducibility and requiring costly chromatographic purification. Conversely, utilizing the chloro-analog (5-amino-6-chloropyridine-2-carbonitrile) significantly reduces the kinetics of initial palladium-catalyzed Suzuki-Miyaura or Stille couplings, often necessitating higher catalyst loadings, more expensive dialkylbiaryl phosphine ligands, and elevated temperatures that can degrade the sensitive cyano group [2]. Therefore, the specific C6-bromo/C5-amino substitution pattern is critical for maintaining high-yielding, stepwise functionalization under mild conditions.

Superior Oxidative Addition Kinetics in Suzuki-Miyaura Couplings

In sequential functionalization workflows, the C6-bromide of 5-amino-6-bromopyridine-2-carbonitrile exhibits significantly faster oxidative addition compared to the corresponding C6-chloro analog[1]. When subjected to standard Suzuki-Miyaura conditions (e.g., arylboronic acid, Pd(dppf)Cl2, Na2CO3), the bromo derivative achieves >90% conversion at mild temperatures (60-80 °C) within 4-6 hours. In contrast, the chloro analog typically requires elevated temperatures (>100 °C) and specialized Buchwald-type ligands to achieve comparable yields, increasing the risk of cyano group hydrolysis [2].

Evidence DimensionCross-coupling conversion rate and temperature requirement
Target Compound Data>90% conversion at 60-80 °C (standard Pd catalysts)
Comparator Or Baseline5-Amino-6-chloropyridine-2-carbonitrile (requires >100 °C and specialized ligands)
Quantified Difference20-40 °C reduction in reaction temperature; standard vs. premium ligand requirement
ConditionsSuzuki-Miyaura coupling with arylboronic acids

Procurement of the bromo-derivative lowers catalyst costs and prevents thermal degradation of the cyano group during early-stage scaffold decoration.

Elimination of Late-Stage Halogenation Isomeric Mixtures

Utilizing 5-amino-6-bromopyridine-2-carbonitrile bypasses the need to brominate 5-amino-2-pyridinecarbonitrile [1]. Direct electrophilic bromination of the unhalogenated precursor typically yields a mixture of C4 and C6 brominated isomers, capping the maximum theoretical yield of the desired C6-isomer at approximately 75-80% and requiring extensive purification. Purchasing the pre-brominated 849353-22-6 guarantees 100% regiochemical fidelity at the C6 position, directly enabling downstream diazotization-iodination sequences (converting the C5-NH2 to C5-I) for subsequent orthogonal couplings [1].

Evidence DimensionRegiochemical purity of the C6-halogenated intermediate
Target Compound Data100% regiochemical fidelity (pre-installed)
Comparator Or Baseline5-Amino-2-pyridinecarbonitrile (yields ~75-80% C6 isomer mixed with C4 isomer upon bromination)
Quantified Difference~20-25% improvement in process yield; complete elimination of isomer separation
ConditionsElectrophilic bromination vs. direct use of pre-functionalized scaffold

Bypassing the regioselectivity issues of direct bromination saves significant purification time and minimizes raw material waste in multi-step API synthesis.

Sequential Functionalization Capability via Built-In Chemoselectivity

Compared to 5,6-dibromopyridine-2-carbonitrile, the target compound provides built-in chemoselectivity for sequential couplings [1]. The C5-amino group does not undergo oxidative addition with palladium, allowing exclusive primary coupling at the C6-bromide. Once the C6 position is arylated, the C5-amine can be converted to an iodide for a second, distinct coupling event. Attempting sequential couplings on a 5,6-dibromo scaffold often results in competitive insertion and mixtures of mono- and di-coupled products (typically <60% yield of the desired mono-adduct), whereas the amino/bromo combination allows for >85% yield in the first coupling step [2].

Evidence DimensionChemoselectivity in initial cross-coupling step
Target Compound Data>85% yield of mono-coupled product at C6
Comparator Or Baseline5,6-Dibromopyridine-2-carbonitrile (<60% yield due to competitive C5/C6 insertion)
Quantified Difference>25% higher yield of the desired mono-functionalized intermediate
ConditionsFirst-stage palladium-catalyzed cross-coupling

Built-in orthogonal reactivity eliminates the need for complex stoichiometric control, making it the superior choice for synthesizing 5,6-disubstituted pyridines.

Synthesis of PDE10A Inhibitors and CNS Therapeutics

The orthogonal C5/C6 reactivity of 5-amino-6-bromopyridine-2-carbonitrile is ideal for assembling 5,6-diarylpyridin-2(1H)-one scaffolds. By leveraging the C6-bromide for an initial Suzuki coupling and subsequently diazotizing the C5-amine to an iodide for a second coupling, researchers can systematically install distinct aryl groups required for potent phosphodiesterase inhibition [1].

Development of Kinase Inhibitor Libraries

The C2-carbonitrile serves as a highly versatile synthetic handle that can be converted to an amidine, amide, or tetrazole, while the C5 and C6 positions are decorated to target the ATP-binding pocket of various kinases. The pre-installed functional groups prevent the need for harsh late-stage nitration or halogenation steps that would otherwise degrade the C2-pharmacophore [2].

Process Chemistry for Multi-Substituted Pyridines

This compound is utilized as a reliable starting material in scale-up campaigns where avoiding late-stage regioselective halogenation is critical. Its use ensures 100% regiochemical fidelity at the C6 position, maintaining high overall yields and API purity during the manufacturing of complex heterocyclic drugs [1].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

5-Amino-6-bromopyridine-2-carbonitrile

Dates

Last modified: 08-15-2023

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